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Compound of Interest

Compound Name: AX-15836

Cat. No.: B605709 Get Quote

For researchers, scientists, and drug development professionals, the selective inhibition of

Extracellular signal-regulated kinase 5 (ERK5) presents a promising therapeutic avenue. This

guide provides an objective comparison of AX-15836, a potent and selective ERK5 inhibitor,

with other commonly used alternatives, supported by experimental data to aid in the selection

of the most appropriate tool compound for your research.

AX-15836 has emerged as a highly selective inhibitor of ERK5, a key player in cellular

signaling pathways regulating proliferation, differentiation, and survival.[1][2][3] Understanding

its performance in relation to other available inhibitors is crucial for the accurate interpretation

of experimental results and the advancement of drug discovery programs.

Comparative Selectivity Profile of ERK5 Inhibitors
The following table summarizes the inhibitory potency and selectivity of AX-15836 against

other notable ERK5 inhibitors. AX-15836 demonstrates exceptional selectivity for ERK5 with

minimal off-target effects on a broad range of kinases and bromodomains.[4]
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Inhibitor
ERK5
IC50/Kd

Selectivity
Notes

Off-Target
Activity

Binding
Mode

Paradoxical
Activation

AX-15836
8 nM (IC50)

[4]

>1,000-fold

selective over

200

kinases[4]

BRD4 (Kd =

3,600 nM)[4]

ATP-

competitive
Yes[2][5]

XMD8-92 80 nM (Kd)[6] Dual inhibitor
BRD4 (Kd =

170 nM)[7][6]

ATP-

competitive
Yes[2]

JWG-071
88 nM (IC50)

[8][9]

>10-fold

selective over

BRD4

compared to

XMD8-92[1]

LRRK2 (IC50

= 109 nM)[8]

[9],

DCAMKL2,

PLK4[1][10]

ATP-

competitive

Not explicitly

stated, but

likely given its

class

BAY-885

40 nM

(enzymatic

IC50), 115

nM (cellular

IC50)[11][12]

Highly

selective vs.

357

kinases[11]

Minimal off-

target activity

reported[10]

[11]

ATP-

competitive
Yes[2][10]

Allosteric

Inhibitor (cpd

5)

2.3 µM (IC50)

[13]

Superior

kinase

selectivity

compared to

canonical

ATP-

competitive

inhibitors[13]

Off-target

effects on 5

other kinases

at

concentration

s required for

cellular ERK5

inhibition[10]

Allosteric

(ATP-

competitive in

effect)[13]

Not reported

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of

inhibitor selectivity in your own laboratory setting.

Protocol 1: In Vitro Biochemical Kinase Assay
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This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC50) of a compound against ERK5 in a biochemical setting.

Materials:

Recombinant active ERK5 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

ATP (at or near the Km for ERK5)

Peptide substrate for ERK5 (e.g., a MEF2-derived peptide)

Test compounds (serially diluted)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Microplate reader

Procedure:

Prepare serial dilutions of the test compound (e.g., AX-15836) in DMSO and then dilute in

kinase buffer.

In a microplate, add the diluted test compound, recombinant ERK5 enzyme, and the peptide

substrate.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent

according to the manufacturer's instructions.

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Cellular Target Engagement Assay
(NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative

measurement of compound binding to ERK5 in living cells.[14][15][16]

Materials:

HEK293 cells

Expression vector for NanoLuc®-ERK5 fusion protein

Transfection reagent

Opti-MEM® I Reduced Serum Medium

NanoBRET™ tracer specific for ERK5

Test compounds (serially diluted)

Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Microplate reader capable of measuring luminescence at two wavelengths

Procedure:

Transfect HEK293 cells with the NanoLuc®-ERK5 fusion vector and seed them into a white-

bottom 96-well plate.

Incubate the cells for 24 hours to allow for protein expression.

Prepare serial dilutions of the test compound in Opti-MEM®.

Add the NanoBRET™ tracer and the serially diluted test compound to the cells.

Incubate for 2 hours at 37°C in a CO2 incubator.

Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
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Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor

(tracer) emission signals.

Calculate the NanoBRET™ ratio and plot it against the logarithm of the inhibitor

concentration to determine the cellular IC50 value.

Protocol 3: Western Blot for ERK5 Phosphorylation
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of ERK5

in a cellular context, a key indicator of its functional activity.

Materials:

Cells that express ERK5 (e.g., HeLa cells)

Cell culture medium and supplements

Stimulant (e.g., Epidermal Growth Factor, EGF)

Test compounds

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

Stimulate the cells with a known activator of the ERK5 pathway (e.g., EGF) for a short period

(e.g., 15-30 minutes).

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane and then incubate with the primary antibody against phospho-ERK5

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total ERK5 to confirm equal

loading.

Visualizing the ERK5 Signaling Pathway and
Experimental Workflow
To further clarify the context of ERK5 inhibition and the experimental approaches for its

validation, the following diagrams are provided.
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Caption: The ERK5 signaling cascade and the point of inhibition by AX-15836.
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Caption: A typical workflow for the validation of a selective kinase inhibitor like AX-15836.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4854315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4854315/
https://www.promega.com/products/cell-signaling/kinase-target-engagement/
https://www.promega.com/products/cell-signaling/kinase-target-engagement/nanobret-te-intracellular-kinase-assay/
https://www.reactionbiology.com/services/kinase-assays/nanobret-intracellular-kinase-assay/
https://www.benchchem.com/product/b605709#validation-of-ax-15836-selectivity-for-erk5
https://www.benchchem.com/product/b605709#validation-of-ax-15836-selectivity-for-erk5
https://www.benchchem.com/product/b605709#validation-of-ax-15836-selectivity-for-erk5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605709?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

